molecular formula C12H11N3O4 B7929161 6-[4-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid

6-[4-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid

Cat. No.: B7929161
M. Wt: 261.23 g/mol
InChI Key: JCQVILWSTZPNPM-UHFFFAOYSA-N
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Description

6-[4-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid is an organic compound that features a nicotinic acid core substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate diketone or ketoester.

    Substitution on Nicotinic Acid: The pyrazole ring is then introduced to the nicotinic acid core through a nucleophilic substitution reaction. This step often requires the activation of the nicotinic acid derivative, such as converting it to an ester or an acid chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro group on the nicotinic acid core, converting it to an amine.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxycarbonyl group.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-[4-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid exerts its effects is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.

Comparison with Similar Compounds

    6-(Methoxycarbonyl)nicotinic acid: Lacks the pyrazole ring, which may result in different biological activities.

    5-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the nicotinic acid core, which may affect its solubility and reactivity.

Uniqueness: 6-[4-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid is unique due to the combination of the nicotinic acid core and the pyrazole ring, which may confer specific biological activities and chemical reactivity not seen in the individual components.

Properties

IUPAC Name

6-(4-methoxycarbonyl-5-methylpyrazol-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-9(12(18)19-2)6-14-15(7)10-4-3-8(5-13-10)11(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQVILWSTZPNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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